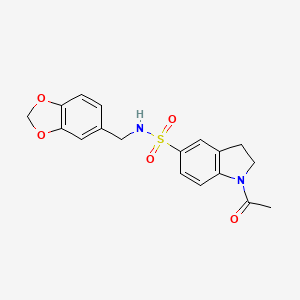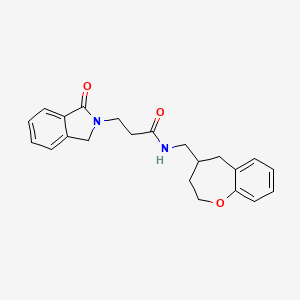![molecular formula C15H20N6OS B5659639 3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the triazolopyridine and triazolothiadiazine families, which are structurally related to 3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine, involves multiple steps, including solvent-free interactions and transformations under autoclave conditions. Key processes involve the ipso-substitution of cyano groups and the use of methylsulfanyl as a substituent, which remains unchanged throughout the synthesis stages. The solvent-free approach and subsequent transformations underscore the complexity and precision required in synthesizing such compounds (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves crystallization in non-centrosymmetric space groups, demonstrating intricate intermolecular interactions, such as hydrogen bonding. X-ray crystallography data provide insights into the molecular geometry, showing diverse crystal structures formed by these compounds. These structural features are crucial for understanding the chemical behavior and potential applications of the compound (Dolzhenko et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes reactions with amines and aldehydes, leading to a variety of derivatives. These reactions highlight the compound's versatility as a precursor for further chemical modifications. The ability to undergo diverse chemical reactions makes it a valuable scaffold for the synthesis of complex organic molecules (Davidkov et al., 1987).
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(azepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c16-21-14(12-5-7-17-8-6-12)18-19-15(21)23-11-13(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMJBMGMNIEWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5659563.png)
![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)
![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)
![2-benzyl-8-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659572.png)
![6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B5659580.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)


![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)

![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)